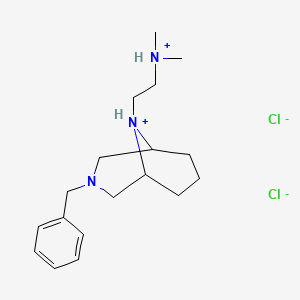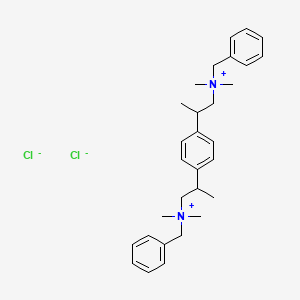
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride is a chemical compound with the molecular formula C30H42Cl2N2 It is known for its unique structure, which includes a p-phenylene group linked to two benzyldimethylammonium groups via 1-methylethylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride typically involves the reaction of p-phenylenediamine with benzyldimethylamine in the presence of a suitable alkylating agent, such as 1-chloro-2-methylpropane. The reaction is carried out under controlled conditions, often in an organic solvent like dichloromethane, at a temperature range of 25-30°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in maintaining optimal reaction conditions and minimizing impurities. The final product is typically subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water, sodium cyanide in ethanol, sodium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the chloride ions.
Scientific Research Applications
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. For example, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Benzyltrimethylammonium chloride: Similar structure but with trimethylammonium groups instead of benzyldimethylammonium groups.
Tetramethylammonium chloride: Contains four methyl groups attached to the nitrogen atom.
Phenyltrimethylammonium chloride: Features a phenyl group attached to the nitrogen atom along with three methyl groups.
Uniqueness
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
10072-44-3 |
|---|---|
Molecular Formula |
C30H42Cl2N2 |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
benzyl-[2-[4-[1-[benzyl(dimethyl)azaniumyl]propan-2-yl]phenyl]propyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C30H42N2.2ClH/c1-25(21-31(3,4)23-27-13-9-7-10-14-27)29-17-19-30(20-18-29)26(2)22-32(5,6)24-28-15-11-8-12-16-28;;/h7-20,25-26H,21-24H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
TZCKQUHRDZKTCH-UHFFFAOYSA-L |
Canonical SMILES |
CC(C[N+](C)(C)CC1=CC=CC=C1)C2=CC=C(C=C2)C(C)C[N+](C)(C)CC3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)
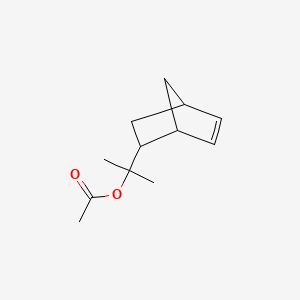
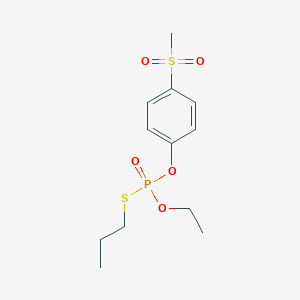
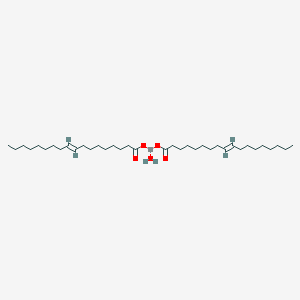
![4-Ethyl-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13745250.png)
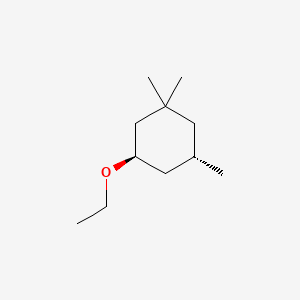
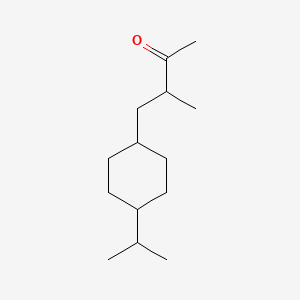
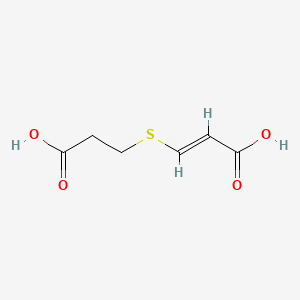
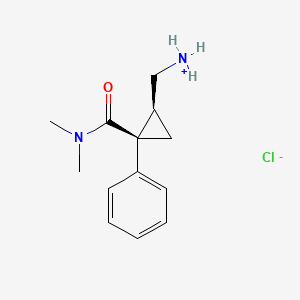
![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)
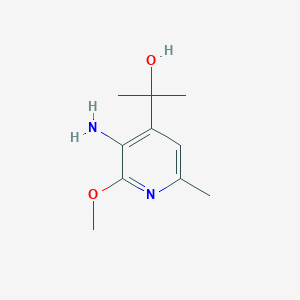
![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
